molecular formula C20H11ClF3N3O2S2 B2900816 N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261014-53-2

N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2900816
CAS No.: 1261014-53-2
M. Wt: 481.89
InChI Key: GMFSCFMXEKFWIY-UHFFFAOYSA-N
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Description

This compound belongs to a class of thieno[3,2-d]pyrimidin-4-one derivatives functionalized with sulfanyl acetamide groups. Its structure comprises:

  • A thieno[3,2-d]pyrimidin-4-one core, which provides a planar, heterocyclic scaffold conducive to π-π stacking and hydrogen-bonding interactions.
  • A 3,5-difluorophenyl substituent at position 3 of the thienopyrimidine ring, introducing electron-withdrawing fluorine atoms that may enhance metabolic stability and target binding.
  • A sulfanyl acetamide linker at position 2, connecting the thienopyrimidine core to a 4-chloro-2-fluorophenyl group. The chloro and fluoro substituents on the phenyl ring likely influence lipophilicity and steric interactions.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O2S2/c21-10-1-2-15(14(24)5-10)25-17(28)9-31-20-26-16-3-4-30-18(16)19(29)27(20)13-7-11(22)6-12(23)8-13/h1-8H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFSCFMXEKFWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons based on substituent effects, scaffold variations, and inferred physicochemical/biological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Identifier Core Scaffold Key Substituents Notable Features Potential Implications
Target Compound: N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one - 3,5-Difluorophenyl (C6H3F2)
- 4-Chloro-2-fluorophenyl (C6H3ClF)
High halogenation (3×F, 1×Cl) enhances lipophilicity and metabolic stability. May improve membrane permeability and resistance to oxidative degradation.
Analog 1: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one - 3,5-Difluorophenyl (C6H3F2)
- 3,5-Dimethoxyphenyl (C6H3(OCH3)2)
Methoxy groups increase electron density and hydrogen-bonding capacity. Enhanced solubility but potentially reduced blood-brain barrier penetration.
Analog 2: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one - 4-Chlorophenyl (C6H4Cl)
- 3,5-Dimethylphenyl (C6H3(CH3)2)
Fused cyclopenta ring adds rigidity and bulk. May restrict conformational flexibility, affecting target binding kinetics.
Analog 3: 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one - 4-Fluorobenzyl (C7H6F)
- 2-Fluorophenyl (C6H4F)
Pyridine ring replaces thiophene, altering electron distribution. Potential for distinct binding modes due to nitrogen’s lone-pair interactions.
Analog 4: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidin-2-amine - 4-Chlorophenyl (C6H4Cl)
- 4,6-Diaminopyrimidin-2-yl (C4H5N5)
Aminopyrimidine core with no fused thiophene. Simplified scaffold may reduce off-target interactions but limit potency.

Key Findings from Structural Analysis

Halogenation vs. Alkoxy/Methyl Groups: The target compound’s 3,5-difluorophenyl and 4-chloro-2-fluorophenyl groups contrast with the 3,5-dimethoxyphenyl (Analog 1) and 3,5-dimethylphenyl (Analog 2) substituents.

Scaffold Rigidity: Analog 2’s cyclopenta-fused thienopyrimidine introduces steric constraints that may limit binding to flexible active sites, whereas the target compound’s unfused thieno[3,2-d]pyrimidine allows greater conformational adaptability .

Heterocycle Replacement: Replacing the thiophene ring with a pyridine (Analog 3) or simplifying the core to a pyrimidin-2-amine (Analog 4) alters electronic properties.

Synthetic Accessibility :

  • Analogs with fewer fused rings (e.g., Analog 4) may be easier to synthesize but lack the complexity required for high-affinity interactions. The target compound’s synthesis likely requires advanced methods, such as those involving high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .

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